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molecular formula C11H16ClNO4S B8443964 N-(3,5-dimethoxyphenyl)-3-chloro-1-propanesulfonamide

N-(3,5-dimethoxyphenyl)-3-chloro-1-propanesulfonamide

Cat. No. B8443964
M. Wt: 293.77 g/mol
InChI Key: QUAKDUWEMCQQCP-UHFFFAOYSA-N
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Patent
US04587360

Procedure details

3,5-Dimethoxyaniline (34.62 g, 0.226 mol) in xylene (500 mL) containing suspended sodium carbonate (12.0 g, 0.113 mol) was treated with 3-chloropropane sulfonyl chloride (40.0 g, 0.226 mol) added dropwise with stirring. Stirring was continued for twenty-four hours and the solvent was stripped to provide a black partially crystalline gum. Filtration through dry-column silica gel combined with crystallization from ethyl acetate/hexane provided N-(3,5-dimethoxyphenyl)-3-chloro-1-propanesulfonamide (20 g), m.p. 68°-71° C.
Quantity
34.62 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:7]=[C:8]([O:10][CH3:11])[CH:9]=1)[NH2:6].C(=O)([O-])[O-].[Na+].[Na+].[Cl:18][CH2:19][CH2:20][CH2:21][S:22](Cl)(=[O:24])=[O:23]>C1(C)C(C)=CC=CC=1>[CH3:11][O:10][C:8]1[CH:7]=[C:5]([NH:6][S:22]([CH2:21][CH2:20][CH2:19][Cl:18])(=[O:24])=[O:23])[CH:4]=[C:3]([O:2][CH3:1])[CH:9]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
34.62 g
Type
reactant
Smiles
COC=1C=C(N)C=C(C1)OC
Name
Quantity
500 mL
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C
Step Two
Name
Quantity
12 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Three
Name
Quantity
40 g
Type
reactant
Smiles
ClCCCS(=O)(=O)Cl

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
added dropwise
STIRRING
Type
STIRRING
Details
Stirring
WAIT
Type
WAIT
Details
was continued for twenty-four hours
CUSTOM
Type
CUSTOM
Details
to provide a black partially crystalline gum
FILTRATION
Type
FILTRATION
Details
Filtration through dry-column silica gel
CUSTOM
Type
CUSTOM
Details
combined with crystallization from ethyl acetate/hexane

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(C=C(C1)OC)NS(=O)(=O)CCCCl
Measurements
Type Value Analysis
AMOUNT: MASS 20 g
YIELD: CALCULATEDPERCENTYIELD 30.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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